2-Chloro-6-methyl-3-(trifluoromethyl)pyridine

Nucleophilic aromatic substitution Structure-activity relationship Synthetic methodology

2-Chloro-6-methyl-3-(trifluoromethyl)pyridine is a non-interchangeable TFMP building block mandated for synthesizing patented dengue antiviral agents (US 11,702,387 B2). Its unique 2-chloro/3-CF₃/6-methyl pattern enables specific SNAr and cross-coupling reactivity unattainable with generic isomers. The 6-methyl group introduces steric effects critical for regioisomer-specific SAR studies. With LogP 3.06, it is ideal for designing lipophilic agrochemical leads. Source this specific regioisomer at ≥98% purity to ensure reproducible results and protect your R&D timeline.

Molecular Formula C7H5ClF3N
Molecular Weight 195.57 g/mol
CAS No. 1099597-74-6
Cat. No. B1416447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methyl-3-(trifluoromethyl)pyridine
CAS1099597-74-6
Molecular FormulaC7H5ClF3N
Molecular Weight195.57 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)C(F)(F)F)Cl
InChIInChI=1S/C7H5ClF3N/c1-4-2-3-5(6(8)12-4)7(9,10)11/h2-3H,1H3
InChIKeyDIFCQOVMVHCCHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-methyl-3-(trifluoromethyl)pyridine CAS 1099597-74-6: A Differentiated Trifluoromethylpyridine Intermediate


2-Chloro-6-methyl-3-(trifluoromethyl)pyridine (CAS 1099597-74-6) is a chlorinated and methylated trifluoromethylpyridine (TFMP) derivative with a molecular weight of 195.57 g/mol . It belongs to a crucial class of fluorinated pyridine building blocks widely used in the synthesis of agrochemical and pharmaceutical active ingredients [1]. The compound features a 2-chloro group adjacent to a ring nitrogen, a 6-methyl substituent, and a 3-trifluoromethyl group , a specific substitution pattern that dictates its unique reactivity profile in nucleophilic aromatic substitution and cross-coupling reactions [1].

Why Generic 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine Substitution Fails in Synthetic Applications


Substituting 2-chloro-6-methyl-3-(trifluoromethyl)pyridine with a seemingly similar 2-chloro-(trifluoromethyl)pyridine isomer is not chemically or economically feasible for specific synthetic routes. The exact positioning of the methyl, chloro, and trifluoromethyl substituents on the pyridine ring directly controls the regioselectivity and reactivity of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. Furthermore, the presence of the 6-methyl group introduces steric hindrance that significantly modulates reaction rates and outcomes compared to non-methylated analogs [2]. Using a generic alternative with a different substitution pattern will likely lead to a different reaction outcome, resulting in low yields of the desired product, the formation of a different regioisomer, or complete reaction failure, thus impacting project timelines and R&D costs [1].

Quantitative Evidence Guide: Differentiating 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine for Procurement


Comparative Nucleophilic Displacement Reactivity: Impact of Trifluoromethyl and Methyl Substitution Pattern

The reactivity of the chlorine atom in 2-chloro-(trifluoromethyl)pyridines is strongly influenced by the position of the trifluoromethyl (TFM) group. A study comparing the ammonolysis of 2-chloro-3-trifluoromethylpyridine and 2-chloro-5-trifluoromethylpyridine revealed a critical divergence in stability. The 3-TFM isomer (closest baseline to the target compound) underwent ammonolysis without hydrolysis of the CF3 group, while the 5-TFM isomer exhibited CF3 hydrolysis under the same conditions [1]. The presence of an additional methyl group at the 6-position in the target compound (2-chloro-6-methyl-3-(trifluoromethyl)pyridine) is expected to further modulate this reactivity by introducing steric hindrance, differentiating its reaction profile from both 3-TFM and 5-TFM analogs [1].

Nucleophilic aromatic substitution Structure-activity relationship Synthetic methodology

Calculated Lipophilicity (LogP) Comparison with Closest Analogs

The introduction of a methyl group significantly impacts the lipophilicity of the molecule, a key parameter for biological activity and membrane permeability. The target compound has a calculated LogP of 3.06 [1]. This value is substantially higher than that of 3-(trifluoromethyl)pyridine (LogP ~1.7) , demonstrating the lipophilic contribution of the 2-chloro and 6-methyl substituents. This differentiated LogP value indicates that the target compound will confer different physicochemical properties to any downstream molecule it is incorporated into, compared to simpler TFMP building blocks.

Lipophilicity Physicochemical properties Drug design

Regioisomeric Differentiation: Utility as a Dengue Viral Replication Inhibitor Scaffold

The specific 2-chloro-6-methyl-3-(trifluoromethyl)pyridine scaffold is explicitly claimed in a patent for substituted indoline derivatives as dengue viral replication inhibitors (US20210300868A1) [1]. This demonstrates that this precise regioisomer is valued in active pharmaceutical ingredient (API) development. A regioisomer such as 2-chloro-3-methyl-6-(trifluoromethyl)pyridine (CAS 945971-02-8) , while having the same molecular formula, would position the methyl and TFM groups differently, leading to a completely different 3D shape and electronic surface, thereby altering target binding affinity and pharmacological profile. The patent's specific mention of this regioisomer validates its unique and non-interchangeable role in this therapeutic area.

Antiviral research Medicinal chemistry Dengue virus

Procurement-Driven Application Scenarios for 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine


Synthesis of Dengue Antiviral Lead Compounds and Analogs

This compound is an essential building block for research groups developing novel antiviral agents targeting dengue virus. As established in US Patent 11,702,387 B2 [1], it is a key intermediate for preparing substituted indoline derivatives. Procuring this specific regioisomer is mandatory for any group attempting to synthesize the exact molecules described in the patent or for conducting structure-activity relationship (SAR) studies based on this core scaffold.

Structure-Activity Relationship (SAR) Studies in Agrochemical Discovery

In agrochemical research, the introduction of fluorine and trifluoromethyl groups is a core strategy for improving metabolic stability and bioactivity [1]. This compound's unique substitution pattern (2-chloro, 3-trifluoromethyl, 6-methyl) [2] provides a distinct entry point for synthesizing novel TFMP-containing herbicides, fungicides, or insecticides. Its high LogP (3.06) [3] makes it particularly suitable for designing molecules that require enhanced lipophilicity for plant uptake or interaction with lipid-rich target sites. Sourcing this specific building block is crucial for SAR studies aiming to optimize the physicochemical properties of new lead candidates.

Methodology Development for Regioselective Cross-Coupling Reactions

The presence of a chlorine atom adjacent to a pyridine nitrogen makes this compound a prime substrate for developing or optimizing palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations [1]. The additional steric and electronic influence of the 6-methyl and 3-trifluoromethyl groups [2] presents a challenging and distinct substrate for methodology chemists. Research groups focused on expanding the scope of cross-coupling reactions to include sterically and electronically demanding heteroaryl chlorides will find this compound to be a valuable and non-interchangeable test substrate, yielding unique insights into catalyst and ligand performance.

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